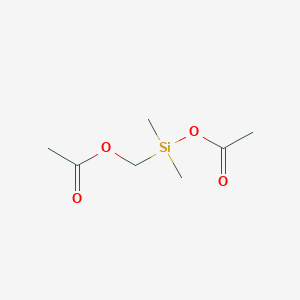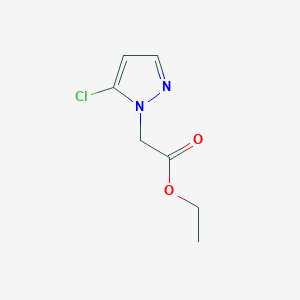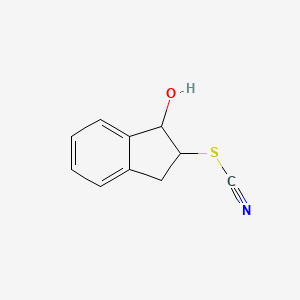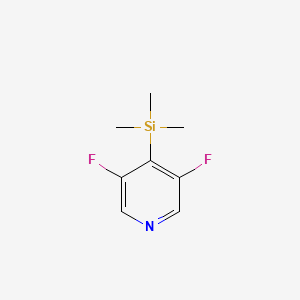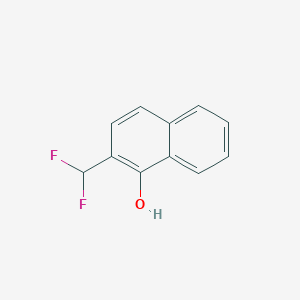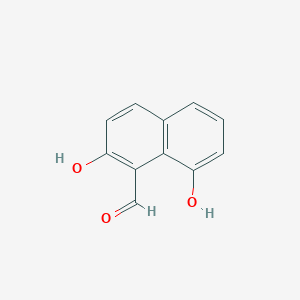
2,8-Dihydroxy-1-naphthaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,8-Dihydroxy-1-naphthaldehyde is an organic compound with the molecular formula C11H8O3. It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups at positions 2 and 8, and an aldehyde group at position 1. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific fields .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dihydroxy-1-naphthaldehyde typically involves the hydroxylation of 1-naphthaldehyde. One common method includes the use of hydroxylating agents such as hydrogen peroxide in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective introduction of hydroxyl groups at the desired positions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable processes, such as catalytic hydroxylation using metal catalysts. These methods are optimized for higher yields and purity, often involving continuous flow reactors to maintain consistent reaction conditions .
化学反应分析
Types of Reactions: 2,8-Dihydroxy-1-naphthaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol, yielding 2,8-dihydroxy-1-naphthylmethanol.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides are used in the presence of a base or acid catalyst.
Major Products:
Oxidation: Quinones
Reduction: 2,8-Dihydroxy-1-naphthylmethanol
Substitution: Various esters and ethers
科学研究应用
2,8-Dihydroxy-1-naphthaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s photophysical properties make it useful in studying biological systems, particularly in fluorescence microscopy.
Medicine: Research is ongoing into its potential use in drug development, particularly for its antioxidant properties.
Industry: It is used in the production of dyes, pigments, and other photoluminescent materials.
作用机制
The primary mechanism by which 2,8-Dihydroxy-1-naphthaldehyde exerts its effects involves excited-state intramolecular proton transfer (ESIPT). This process leads to significant changes in the compound’s photophysical properties, such as dual fluorescence emission. The molecular targets and pathways involved include the formation of tautomers and the interaction with various molecular environments, which can influence the compound’s behavior under different conditions .
相似化合物的比较
1,8-Dihydroxy-2-naphthaldehyde: Similar in structure but with hydroxyl groups at positions 1 and 8.
2-Hydroxy-1-naphthaldehyde: Lacks one hydroxyl group compared to 2,8-Dihydroxy-1-naphthaldehyde.
2,3-Dihydroxy-1-naphthaldehyde: Hydroxyl groups at positions 2 and 3 instead of 2 and 8.
Uniqueness: this compound is unique due to its specific arrangement of hydroxyl groups, which significantly influences its photophysical properties and reactivity. This makes it particularly valuable in applications requiring precise control over fluorescence and other photochemical behaviors .
属性
分子式 |
C11H8O3 |
|---|---|
分子量 |
188.18 g/mol |
IUPAC 名称 |
2,8-dihydroxynaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C11H8O3/c12-6-8-9(13)5-4-7-2-1-3-10(14)11(7)8/h1-6,13-14H |
InChI 键 |
UKIFYOKWIOOMJC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)O)C(=C(C=C2)O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



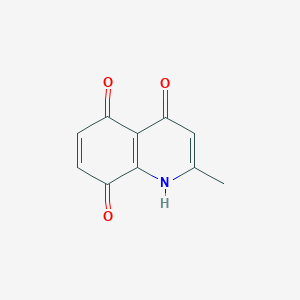

![(2-Aminoethyl)[2-(azepan-1-YL)ethyl]amine](/img/structure/B11905433.png)
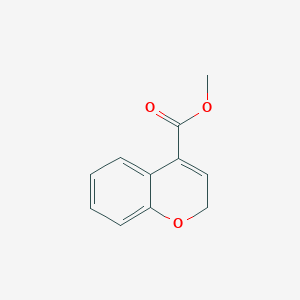
![6-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11905446.png)


